
Ethyl(dimethyl)silyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(dimethyl)silyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C8H16O2Si It is an organosilicon compound that features a silyl group attached to an ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl(dimethyl)silyl 2-methylprop-2-enoate can be synthesized through a variety of methods. One common approach involves the reaction of methallylsilanes with sulfur dioxide (SO2) in the presence of a catalyst such as (CuOTf)2 ⋅C6H6 at 50°C . This method is particularly useful for preparing silyl 2-methylprop-2-ene-1-sulfinates, which can then be converted into the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle volatile byproducts and to maintain the necessary reaction temperatures and pressures.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(dimethyl)silyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl(dimethyl)silyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of silyl-protected intermediates.
Biology: The compound is explored for its potential in modifying biomolecules for enhanced stability and functionality.
Medicine: Research is ongoing into its use in drug delivery systems, particularly for controlled release formulations.
Industry: It is used in the production of specialty polymers and materials with unique properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which ethyl(dimethyl)silyl 2-methylprop-2-enoate exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of specific molecular structures, and enhance the overall reactivity of the compound. The pathways involved often include nucleophilic attack on the silicon atom, leading to the formation of new bonds and the release of the silyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsilyl 2-methylprop-2-enoate
- Triethylsilyl 2-methylprop-2-enoate
- Tert-butyldimethylsilyl 2-methylprop-2-enoate
Uniqueness
Ethyl(dimethyl)silyl 2-methylprop-2-enoate is unique due to its specific combination of the ethyl and dimethylsilyl groups, which confer distinct reactivity and stability compared to other silyl esters. This uniqueness makes it particularly valuable in applications requiring precise control over reactivity and stability.
Eigenschaften
CAS-Nummer |
63696-04-8 |
|---|---|
Molekularformel |
C8H16O2Si |
Molekulargewicht |
172.30 g/mol |
IUPAC-Name |
[ethyl(dimethyl)silyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H16O2Si/c1-6-11(4,5)10-8(9)7(2)3/h2,6H2,1,3-5H3 |
InChI-Schlüssel |
BUHWJGQORVVXDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C)(C)OC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




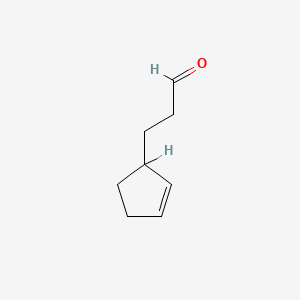

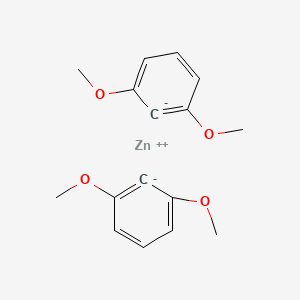
![4-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14507134.png)
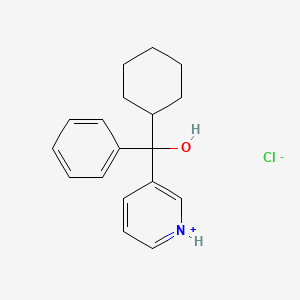

![Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14507156.png)

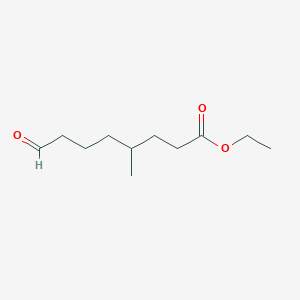
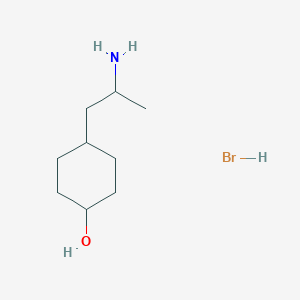

![1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14507199.png)
